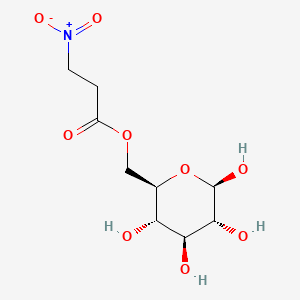
beta-D-Glucopyranose, 6-(3-nitropropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 6-(3-nitropropanoate): is a derivative of beta-D-glucopyranose, a cyclic form of glucose This compound is characterized by the presence of a nitropropanoate group attached to the sixth carbon of the glucopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of beta-D-glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of beta-D-Glucopyranose, 6-(3-nitropropanoate) may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 6-(3-nitropropanoate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Beta-D-Glucopyranose, 6-(3-nitropropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Beta-D-Glucopyranose, 1,2,3,6-tetra(3-nitropropanoate): Contains multiple nitropropanoate groups, making it more reactive.
Alpha-D-Glucopyranose derivatives: Differ in the configuration of the anomeric carbon, affecting their reactivity and biological activity
Uniqueness: Beta-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59441-00-8 |
|---|---|
Molecular Formula |
C9H15NO9 |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9-/m1/s1 |
InChI Key |
PZXVGMNFZWTQGO-DDIGBBAMSA-N |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)


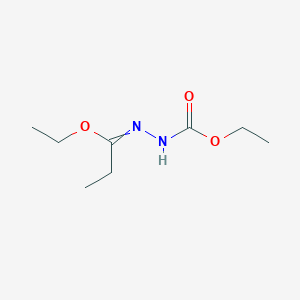
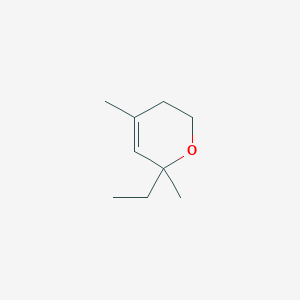
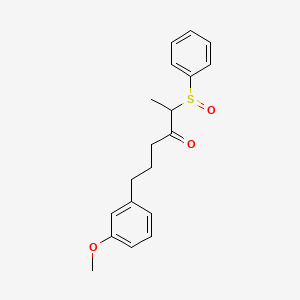
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
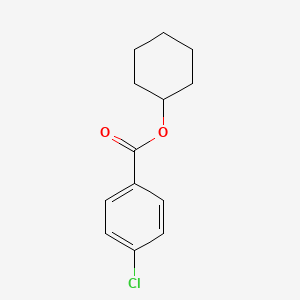
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
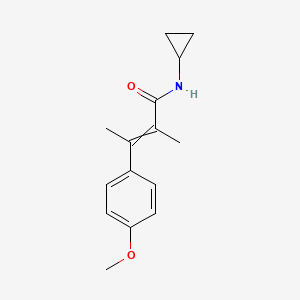
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
